molecular formula C19H17N5O2S2 B2838071 4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185068-55-6

4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2838071
CAS RN: 1185068-55-6
M. Wt: 411.5
InChI Key: CWGMBMXGLYFBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound is associated with a family of chemicals involved in the synthesis of new derivatives with potential antimicrobial and antitumor activities. The development of these compounds is driven by their promising applications in medicine and pharmaceutical research. One study reported the synthesis of various thiazolopyrimidine derivatives, aiming to explore their antimicrobial potential. Although some compounds exhibited significant activity, none showed appreciable antitumor effects (M. Said et al., 2004).

Metal-Free Synthesis Approaches

Another aspect of research focuses on metal-free synthesis methods to create biologically significant structures, such as 1,2,4-triazolo[1,5-a]pyridines, through innovative strategies. These methods feature short reaction times and high yields, indicating efficiency in synthesizing complex structures without the need for metal catalysts (Zisheng Zheng et al., 2014).

Antimicrobial Activity of Thieno and Furopyrimidine Derivatives

The antimicrobial activity of new thieno and furopyrimidine derivatives has also been explored, with compounds prepared via specific synthetic pathways demonstrating notable antimicrobial efficacy. This research underscores the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives as candidates for developing new antimicrobial agents (M. Hossain & M. Bhuiyan, 2009).

Development of Pyrido Derivatives

The creation of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization processes highlights the chemical versatility and potential application in discovering new therapeutic agents. These derivatives represent a significant area of interest for their unique structural properties and biological relevance (A. Davoodnia et al., 2008).

properties

IUPAC Name

8-methyl-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-22-17(26)16-14(8-10-27-16)24-18(22)20-21-19(24)28-11-12-4-6-13(7-5-12)23-9-2-3-15(23)25/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGMBMXGLYFBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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